4-(4-Cyanophenyl)-2-fluorophenol
Overview
Description
4-(4-Cyanophenyl)-2-fluorophenol is a chemical compound that belongs to the class of phenols. It has a molecular formula of C13H8FNO and a molecular weight of 215.21 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as derivatives of the dual aromatase–sulfatase inhibitor 4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, have been found to inhibit aromatase and steroid sulfatase . These enzymes play crucial roles in the biosynthesis of estrogens, which are important for various physiological processes.
Mode of Action
Based on the structural similarity to known inhibitors, it can be hypothesized that this compound may interact with its targets (such as aromatase and steroid sulfatase) and inhibit their activity, leading to a decrease in estrogen production .
Biochemical Pathways
This could have downstream effects on various physiological processes, including reproductive function, bone health, and cardiovascular health .
Result of Action
If this compound acts as an inhibitor of aromatase and steroid sulfatase, it could potentially decrease the levels of estrogens in the body . This could have various effects, depending on the specific context and the tissues involved.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Cyanophenyl)-2-fluorophenol in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research involving 4-(4-Cyanophenyl)-2-fluorophenol. One potential area of research is the development of new synthetic methods for this compound that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
4-(4-Cyanophenyl)-2-fluorophenol has been used in various scientific research applications. One of the most notable applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use as a fluorescent probe for detecting biological molecules.
properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNXPYROGGWQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624191 | |
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133057-85-9 | |
Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133057-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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